
Flavonol base + 4O, O-Hex-Hex, O-dHex
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Flavonol base + 4O, O-Hex-Hex, O-dHex is a type of flavonol O-glycoside. Flavonols are a class of flavonoids, which are polyphenolic compounds found in various plants. These compounds are known for their antioxidant properties and play a significant role in plant pigmentation, UV filtration, symbiotic nitrogen fixation, and floral pigmentation. The specific structure of this compound includes a flavonol base with additional sugar moieties attached, making it a glycoside.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Flavonol base + 4O, O-Hex-Hex, O-dHex typically involves the glycosylation of a flavonol base. The process can be carried out using various glycosyl donors and catalysts. One common method involves the use of glycosyl halides in the presence of a Lewis acid catalyst such as silver triflate. The reaction is usually conducted in an anhydrous solvent like dichloromethane at low temperatures to ensure high yield and selectivity.
Industrial Production Methods
Industrial production of flavonol glycosides often involves the extraction and purification from plant sources. Plants rich in flavonols, such as onions, kale, and berries, are processed to isolate the desired compounds. The extraction process typically involves solvent extraction, followed by chromatographic techniques to purify the flavonol glycosides.
Analyse Des Réactions Chimiques
Types of Reactions
Flavonol base + 4O, O-Hex-Hex, O-dHex undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the flavonol to its corresponding flavanone.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl groups of the flavonol base.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized flavonol derivatives.
Reduction: Flavanones and dihydroflavonols.
Substitution: Alkylated or acylated flavonol derivatives.
Applications De Recherche Scientifique
Flavonol base + 4O, O-Hex-Hex, O-dHex has a wide range of scientific research applications:
Chemistry: Used as a model compound to study glycosylation reactions and the effects of glycosylation on the chemical properties of flavonoids.
Biology: Investigated for its role in plant physiology, including its involvement in UV protection and pigmentation.
Medicine: Studied for its potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties.
Industry: Utilized in the food and cosmetic industries for its antioxidant properties and as a natural colorant.
Mécanisme D'action
The mechanism of action of Flavonol base + 4O, O-Hex-Hex, O-dHex involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Enzyme Inhibition: It can inhibit enzymes such as cyclooxygenase and lipoxygenase, which are involved in inflammatory pathways.
Signal Transduction: The compound can modulate signaling pathways related to cell proliferation and apoptosis, contributing to its anticancer effects.
Comparaison Avec Des Composés Similaires
Flavonol base + 4O, O-Hex-Hex, O-dHex can be compared with other flavonol glycosides such as:
Quercetin-3-O-glucoside: Similar antioxidant properties but differs in the sugar moiety attached.
Kaempferol-3-O-rutinoside: Shares similar biological activities but has a different glycosylation pattern.
Myricetin-3-O-rhamnoside: Another flavonol glycoside with comparable health benefits but distinct structural features.
This compound is unique due to its specific glycosylation pattern, which can influence its solubility, stability, and biological activity.
Propriétés
Formule moléculaire |
C33H40O21 |
|---|---|
Poids moléculaire |
772.7 g/mol |
Nom IUPAC |
3-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5-hydroxy-7-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxychromen-4-one |
InChI |
InChI=1S/C33H40O21/c1-9-19(39)23(43)26(46)31(48-9)49-11-5-14(38)18-15(6-11)50-28(10-2-3-12(36)13(37)4-10)29(22(18)42)53-33-30(25(45)21(41)17(8-35)52-33)54-32-27(47)24(44)20(40)16(7-34)51-32/h2-6,9,16-17,19-21,23-27,30-41,43-47H,7-8H2,1H3 |
Clé InChI |
CAXLTZYEJPQCKD-UHFFFAOYSA-N |
SMILES canonique |
CC1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)C6=CC(=C(C=C6)O)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


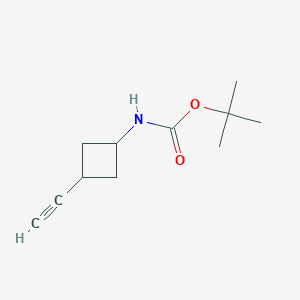
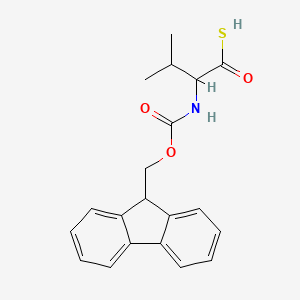

![(S)-6-(5-Bromo-1-((1r,4S)-4-methoxycyclohexyl)-1H-benzo[d]imidazol-2-yl)-1-(3,4-difluorophenyl)piperidin-2-one](/img/structure/B12300119.png)
![2-[[4-[2-(2-amino-4-oxo-3H-pteridin-6-yl)ethoxy]benzoyl]amino]pentanedioic acid](/img/structure/B12300122.png)

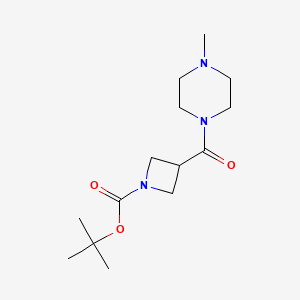
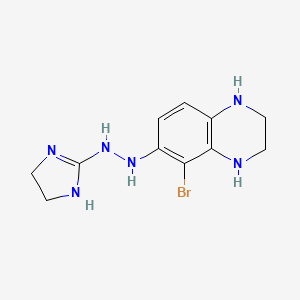
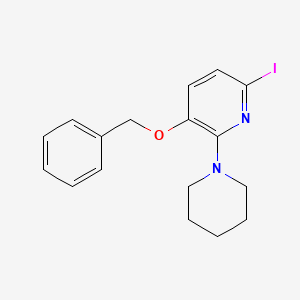
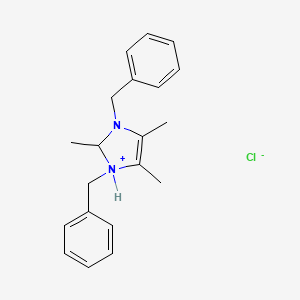
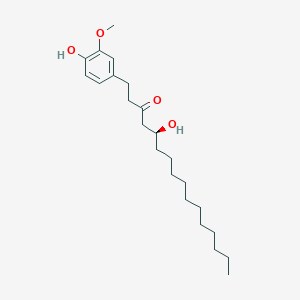
![(17-acetyl-6-chloro-10,13,16-trimethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl) acetate](/img/structure/B12300178.png)
![3-(Piperidin-4-yl)-8-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione dihydrochloride](/img/structure/B12300182.png)
![N-[10,16-bis(4-tert-butylphenyl)-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2,8,10,16-pentaen-13-yl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B12300190.png)
